molecular formula C9H9BF4O3 B14035358 (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14035358
M. Wt: 251.97 g/mol
InChI Key: GMYGTPSPQKOVCM-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a carbon-carbon bond.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products: The major products of these reactions are biaryl or aryl-alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The primary mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the ethoxy, fluoro, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Comparison: While all these compounds share the trifluoromethyl and boronic acid functionalities, (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the ethoxy and fluoro substituents. These groups can significantly alter the electronic properties and steric profile of the compound, leading to differences in reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C9H9BF4O3

Molecular Weight

251.97 g/mol

IUPAC Name

[3-ethoxy-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BF4O3/c1-2-17-8-5(9(12,13)14)3-4-6(7(8)11)10(15)16/h3-4,15-16H,2H2,1H3

InChI Key

GMYGTPSPQKOVCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)OCC)F)(O)O

Origin of Product

United States

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